molecular formula C5H10N2O B1429276 N-methyl-3-Azetidinecarboxamide CAS No. 864350-86-7

N-methyl-3-Azetidinecarboxamide

Cat. No. B1429276
M. Wt: 114.15 g/mol
InChI Key: FGXXCOXDQDQWHX-UHFFFAOYSA-N
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Description

N-methyl-3-Azetidinecarboxamide is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol .


Synthesis Analysis

The synthesis of N-methyl-3-Azetidinecarboxamide and its derivatives has been explored in various studies. For instance, a series of nine new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at C-7 position of fluoroquinolones were designed and synthesized through multistep synthesis . Another study discussed the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs), which is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Schiff’s Bases and 2-Azetidinones : N-methyl-3-Azetidinecarboxamide derivatives are synthesized and evaluated for potential antidepressant and nootropic (cognitive enhancing) activities. In particular, some derivatives exhibited significant antidepressant activity in animal models, highlighting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).

Chemical Synthesis Methods

  • Photocyclization of N-Formyl-N-Methyl Amides : Research into the synthesis of azetidine-2,4-diones, which are structurally related to N-methyl-3-Azetidinecarboxamide, focuses on methods like irradiation of N-formyl-N-methyl amides to achieve cyclization. This has led to the creation of several alkyl-substituted azetidine-2,4-diones (MaruyamaKazuhiro et al., 1980).

Palladium Catalyzed Intramolecular Amination

  • Synthesis of Azetidines : Research shows efficient methods for synthesizing azetidines via palladium-catalyzed intramolecular amination of C-H bonds. This method is notable for its low catalyst loading, use of inexpensive reagents, and convenience, highlighting the versatility of azetidines in organic synthesis (He et al., 2012).

Enzyme Resolution in Synthesis

  • Asymmetric Synthesis of Leukocyte Elastase Inhibitor : A convergent synthesis of a leukocyte elastase inhibitor featuring an azetidine moiety was achieved through a novel enzyme resolution of beta-lactam esters. This highlights the potential of azetidines in the development of therapeutic agents (Cvetovich et al., 1996).

properties

IUPAC Name

N-methylazetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-6-5(8)4-2-7-3-4/h4,7H,2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXXCOXDQDQWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304445
Record name N-Methyl-3-azetidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-Azetidinecarboxamide

CAS RN

864350-86-7
Record name N-Methyl-3-azetidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864350-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-azetidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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